3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one
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Overview
Description
3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one is a chemical compound with the molecular formula C10H6Cl2N2O It is known for its unique structure, which includes two chlorinated pyridine rings connected by a ketone group
Mechanism of Action
Target of Action
The primary target of 3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one is the extracellular signal-regulated kinase 1/2 (ERK1/2) . ERK1/2 represents a critical node in the RAS/RAF/MEK/ERK signaling cascade, which is often activated by oncogenic mutations in BRAF or RAS or other upstream oncogenic signaling pathways .
Mode of Action
The compound inhibits ERK1/2 by interfering with its phosphorylation and activation. ERK1/2 plays a pivotal role in cell proliferation, differentiation, and survival. By blocking ERK1/2 activation, This compound disrupts downstream signaling events, affecting gene expression and cellular responses .
Biochemical Pathways
The affected pathways include the RAS/RAF/MEK/ERK pathway, which regulates cell growth and survival. Inhibition of ERK1/2 impacts downstream transcription factors, such as c-Fos and Elk-1, leading to altered gene expression patterns. Additionally, ERK1/2 inhibition may influence cell cycle progression and apoptosis .
Pharmacokinetics
The compound’s pharmacokinetic properties (ADME) play a crucial role in its bioavailability:
- It is absorbed after administration, but specific details are not readily available. The compound’s distribution within tissues and plasma protein binding remain to be fully characterized. Metabolism pathways and metabolites are not well-documented. Elimination occurs through renal and/or hepatic routes, but further studies are needed .
Result of Action
The molecular and cellular effects of ERK1/2 inhibition include altered cell proliferation, differentiation, and survival. Downstream targets, such as transcription factors and cell cycle regulators, are impacted, influencing overall cellular behavior .
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. Specific environmental interactions require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 3-chloropyridine with 4-chloropyridin-4-one under specific conditions to achieve the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized pyridine compounds .
Scientific Research Applications
3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(3-chloropyridin-4-yl)pyridin-4-one: Similar structure but with a bromine atom instead of a chlorine atom.
4-Acetyl-2-chloropyridine: Contains a chlorinated pyridine ring with an acetyl group.
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: A related compound with a pyrazole ring and carboxylic acid group
Uniqueness
3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one is unique due to its dual chlorinated pyridine rings and ketone group, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3-chloro-1-(3-chloropyridin-4-yl)pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-5-13-3-1-9(7)14-4-2-10(15)8(12)6-14/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSNQLWTBMVSNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N2C=CC(=O)C(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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